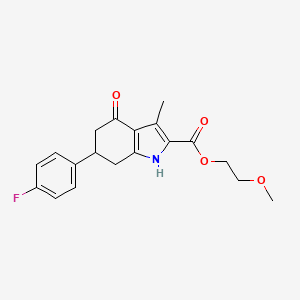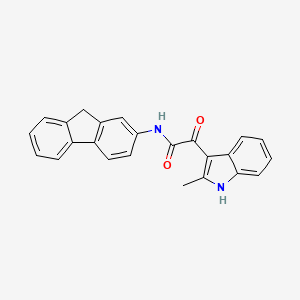![molecular formula C22H25N3O4 B11494842 1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11494842.png)
1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring, methoxyphenyl group, and indole moiety contributes to its diverse biological activities.
Preparation Methods
The synthesis of 1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable aldehyde or ketone to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization with a dihydrospiroindole derivative to form the spirocyclic intermediate.
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Pharmacology: Research focuses on its interactions with various biological targets, such as receptors and enzymes, to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions in cells.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific biological context and target.
Comparison with Similar Compounds
1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)piperazine Derivatives: These compounds share the piperazine and methoxyphenyl moieties but differ in their additional functional groups and overall structure.
Spiroindole Derivatives: Compounds with similar spirocyclic structures but different substituents on the indole ring.
Dioxolane-Containing Compounds: Molecules that feature the dioxolane ring but vary in other structural aspects.
Properties
Molecular Formula |
C22H25N3O4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1'-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C22H25N3O4/c1-27-18-8-6-17(7-9-18)24-12-10-23(11-13-24)16-25-20-5-3-2-4-19(20)22(21(25)26)28-14-15-29-22/h2-9H,10-16H2,1H3 |
InChI Key |
YZBYHMAPICIYPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4C5(C3=O)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohex-2-enone, 5-(3-methoxyphenyl)-3-[(thiophen-2-ylmethyl)amino]-](/img/structure/B11494770.png)
![3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(4-chlorophenyl)propanoic acid](/img/structure/B11494777.png)
![11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11494780.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B11494792.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B11494801.png)


![4-cyano-3-methyl-N-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11494814.png)

![4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11494827.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11494828.png)
![1',5'-Dimethyl-8-nitro-6'-sulfanylidene-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4'-dione](/img/structure/B11494830.png)
![2-(3-methylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11494840.png)
